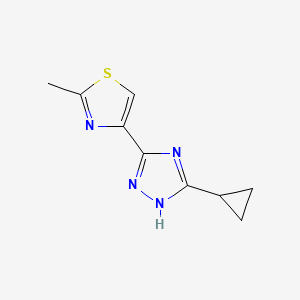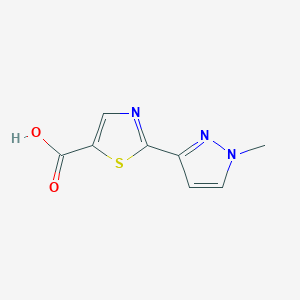![molecular formula C11H13N3O3S B7589654 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes or receptors. For example, sulfonamide-based inhibitors of carbonic anhydrase are believed to exert their activity by binding to the active site of the enzyme, thereby inhibiting its activity. Similarly, potential anticancer agents synthesized using 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide are believed to exert their activity by inhibiting specific enzymes or receptors involved in cancer cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide are dependent on its specific application. For example, sulfonamide-based inhibitors of carbonic anhydrase have been shown to inhibit the activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the blood. Potential anticancer agents synthesized using 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
The advantages of using 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide in lab experiments include its ease of synthesis and versatility in the synthesis of various compounds with potential biological activities. However, one limitation is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are numerous future directions for the use of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide in scientific research. One potential direction is the synthesis of novel sulfonamide-based inhibitors of carbonic anhydrase with improved activity and selectivity. Additionally, the synthesis of potential anticancer agents and antimicrobial agents using 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide may lead to the discovery of novel compounds with improved efficacy and safety profiles. Furthermore, the use of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide in the synthesis of compounds with potential applications in other fields, such as materials science and catalysis, may also be explored.
合成法
The synthesis of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide can be achieved using different methods. One of the most common methods involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-methyl-5-aminomethyl-1,2-oxazole in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as sodium dithionite to obtain 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide.
科学的研究の応用
The potential applications of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide in scientific research are vast. It has been used as a building block for the synthesis of various compounds with potential biological activities. For example, it has been used in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes. Additionally, it has been used in the synthesis of potential anticancer agents and antimicrobial agents.
特性
IUPAC Name |
4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-8-6-10(17-14-8)7-13-18(15,16)11-4-2-9(12)3-5-11/h2-6,13H,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABIMBCLHVCGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid](/img/structure/B7589589.png)
![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)
![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)


![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)